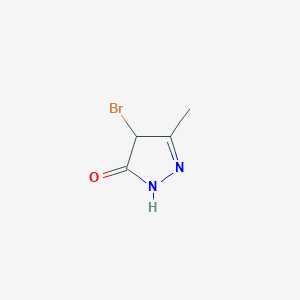
4-ブロモ-5-メチル-2,4-ジヒドロ-3H-ピラゾール-3-オン
説明
4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one, also known as BMDP, is an organic compound that has been used in a variety of scientific research applications. It is a member of the pyrazole family, and has a number of interesting properties that make it a useful tool in the laboratory.
科学的研究の応用
縮合ピラゾロチアゾールおよびチアジン類の合成
この化合物は、縮合ピラゾロチアゾールおよびチアジン類の合成に用いることができます . これらは、医薬品化学において有用な多数の化合物の構造部分です . これらの環をピラゾール環と組み合わせることで、さまざまなタイプの縮合ピラゾロチアゾールおよびピラゾロチアジンの薬理活性が得られます .
トポイソメラーゼIIアルファ阻害剤
ピラゾロチアゾールまたはピラゾロチアジンのいくつかの誘導体は、トポイソメラーゼIIアルファ阻害剤として抗がん活性について研究されています .
Hhシグナル伝達カスケード阻害剤
ピラゾロチアゾールまたはピラゾロチアジンのいくつかの誘導体は、Hhシグナル伝達カスケードの阻害剤として研究されています .
1,4’-ビピラゾールの合成における出発物質
4-ブロモピラゾールは、1,4’-ビピラゾールの合成における出発物質として使用できます .
固体ヘキサ配位錯体の調製
4-ブロモピラゾールは、ジメチルおよびジビニル-ジンクロライドと反応させることで、固体ヘキサ配位錯体の調製に使用できます .
抗菌活性
「4-ブロモ-5-メチル-2,4-ジヒドロ-3H-ピラゾール-3-オン」を含むピラゾロン構造モチーフは、新規薬剤発見において重要な薬効基として、抗菌活性を含むさまざまな生物学的効果を示しています .
抗炎症活性
ピラゾロン構造モチーフは、抗炎症活性も示します . そのため、構造的多様性を持つピラゾロン誘導体を合成するための多くの方法が開発されてきました .
Safety and Hazards
作用機序
Target of Action
Similar compounds such as pyrazoline derivatives have been reported to interact with enzymes like acetylcholinesterase .
Mode of Action
It’s worth noting that related pyrazoline compounds have been reported to inhibit oxidative phosphorylation and atp exchange reactions .
Biochemical Pathways
Related compounds have been associated with the modulation of oxidative stress pathways .
Result of Action
Related compounds have been reported to have potential neuroprotective effects .
生化学分析
Biochemical Properties
4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to interact with acetylcholinesterase (AchE), an enzyme crucial for the hydrolysis of acetylcholine in the nervous system . The interaction between 4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one and acetylcholinesterase can lead to enzyme inhibition, affecting neurotransmission and potentially offering therapeutic benefits for neurological disorders.
Cellular Effects
The effects of 4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate oxidative stress levels within cells by interacting with reactive oxygen species (ROS) and reducing oxidative damage . This modulation can lead to changes in gene expression related to antioxidant defense mechanisms, thereby impacting cellular health and function.
Molecular Mechanism
At the molecular level, 4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects through binding interactions with specific biomolecules. The compound’s ability to inhibit acetylcholinesterase is a key aspect of its mechanism of action . By binding to the active site of the enzyme, 4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease.
Dosage Effects in Animal Models
The effects of 4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cognitive function and reduce oxidative stress . At higher doses, it may exhibit toxic effects, including neurotoxicity and adverse behavioral changes. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which may influence the overall pharmacological profile of the compound.
Transport and Distribution
Within cells and tissues, 4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution pattern of 4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one is crucial for its efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one is influenced by targeting signals and post-translational modifications . The compound has been found to localize in specific cellular compartments, such as the cytoplasm and mitochondria, where it can interact with key biomolecules and modulate cellular functions. This localization is essential for understanding the precise mechanisms through which 4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects.
特性
IUPAC Name |
4-bromo-3-methyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-2-3(5)4(8)7-6-2/h3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZZZDVWAXUXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296556 | |
| Record name | 4-bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51395-52-9 | |
| Record name | MLS002704194 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-Methylbenzyl)amino]ethanol](/img/structure/B1266904.png)




![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)





